molecular formula C5H12S<br>CH3(CH2)4SH<br>C5H12S B156433 2-Methyl-1-butanethiol CAS No. 1878-18-8

2-Methyl-1-butanethiol

Cat. No. B156433
CAS RN: 1878-18-8
M. Wt: 104.22 g/mol
InChI Key: WGQKBCSACFQGQY-UHFFFAOYSA-N
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Description

2-Methyl-1-butanethiol is a chemical compound that is closely related to 2-butanethiol and other alkylthio butanethiols. While the provided papers do not directly discuss 2-Methyl-1-butanethiol, they provide insights into similar compounds that can help infer some properties and behaviors of 2-Methyl-1-butanethiol.

Synthesis Analysis

The synthesis of related compounds, such as 1-alkylthio-2-butanethiols, has been achieved through the reaction of 1,2-butylene sulfide with alkanethiols. This process involves the use of diethylamine and methanol, followed by a reflux to yield the desired thiols . Although the specific synthesis of 2-Methyl-1-butanethiol is not described, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3-di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane, a compound with a related structure, has been characterized by single-crystal X-ray crystallography . This suggests that X-ray crystallography could be a valuable tool for analyzing the molecular structure of 2-Methyl-1-butanethiol as well.

Chemical Reactions Analysis

The unimolecular chemistry of ionized 1- and 2-butanethiol has been studied using threshold photoelectron-photoion coincidence spectroscopy, revealing that these thiols form specific ions and do not interconvert prior to fragmentation . This information could be relevant when considering the chemical reactions and stability of 2-Methyl-1-butanethiol ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butanethiol have been extensively studied, providing data on its heat capacity, triple point temperature, heat of fusion, thermodynamic functions, heat of vaporization, and standard heat of formation . Additionally, the compound exhibits rotational isomerism, which affects its thermodynamic properties . The vibrational spectra of 3-methyl 2-butanethiol have also been analyzed, indicating the presence of different rotameric configurations . These studies on related compounds can help predict the physical and chemical properties of 2-Methyl-1-butanethiol, such as its thermodynamic behavior and spectroscopic characteristics.

Scientific Research Applications

  • Sulfide-Modified Vegetable Oils :

    • 2-Methyl-1-butanethiol was used in ultraviolet-initiated thiol-ene reactions with canola and corn oils to produce sulfide-modified vegetable oils. These oils were characterized and analyzed, showing high yield and conversion of double bonds into thiol at specific reaction conditions (Bantchev et al., 2009).
  • Transformation Mechanism on Neutral Alumina :

    • A study on the transformation mechanism of iso-butanethiol on neutral alumina found that it transformed into H2S in a free radical course. The presence of methanol in the reaction system led to the formation of methylthiol and dimethylsulfide (Yan et al., 2004).
  • Aroma Compound in Blackcurrant Berries :

    • 4-Methoxy-2-methyl-2-butanethiol, a sulfur-containing aroma compound, was identified in blackcurrant berries. Its presence contributes to the aroma of blackcurrant berries, with varying concentrations among different cultivars (Jung et al., 2016).
  • Thermodynamic and Spectroscopic Properties :

    • Thermodynamic and spectroscopic properties of 2-methyl-2-butanethiol were measured and used to study its chemical thermodynamic properties in the ideal gas state and its rotational isomerism (Scott et al., 1962).
  • Surface-Enhanced Raman Scattering :

    • The surface-enhanced Raman scattering of 2-butanethiol was investigated in a silver sol. It was found that 2-butanethiol is chemisorbed dissociatively on the silver surface, providing insights into the molecular conformations and interactions with metal surfaces (Joo et al., 1987).
  • Conformational Behavior and Vibrational Spectra :

    • The conformational behavior and vibrational spectra of 2-butanethiol were studied, revealing insights into the molecule's structure and dynamics at different temperatures (Nandy & Kastha, 1982).

Safety And Hazards

2-Methyl-1-butanethiol is highly flammable and its vapors may form explosive mixtures with air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-methylbutane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQKBCSACFQGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862771
Record name 1-Butanethiol, 2-methyl-
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with disagreeable odour
Record name 2-Methyl-1-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/505/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

116.00 to 118.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-1-butanethiol
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URL http://www.hmdb.ca/metabolites/HMDB0035418
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Density

0.842-0.847
Record name 2-Methyl-1-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/505/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-1-butanethiol

CAS RN

1878-18-8
Record name 2-Methyl-1-butanethiol
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Record name 2-Methyl-1-butanethiol
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Record name 1-Butanethiol, 2-methyl-
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Record name 1-Butanethiol, 2-methyl-
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Record name 2-methylbutane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.924
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Record name 2-METHYL-1-BUTANETHIOL
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Record name 2-Methyl-1-butanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
P Biwer, M Neumann-Schaal, P Henke… - Frontiers in …, 2022 - frontiersin.org
… difficile 630Δerm were the thiols 2-methyl-1-propanethiol (1), 2-methyl-1-butanethiol (5) and 4-methyl-1-pentanethiol (9), the disulfides bis(2-methylpropyl) disulfide (27), 2-methylbutyl 2-…
Number of citations: 3 www.frontiersin.org
Z Xiong, B Li, L Li, L Wan, X Peng, Y Yin - Molecules, 2017 - mdpi.com
The effect of four mercapto flavor compounds (1,2-ethanedithiol, 1-butanethiol, 2-methyl-3-furanthiol, and 2-furanmethanethiol) on acrylamide elimination were investigated in model …
Number of citations: 7 www.mdpi.com
IA Hossenlopp, DW Scott - The Journal of Chemical Thermodynamics, 1981 - Elsevier
… 2-Methyl-1-butanethiol (C5H1$j). The sample also was purified at the Laramie (Wyo.) Petroleum … at those two lower temperatures are the only ones that exist for 2-methyl-1-butanethiol, …
Number of citations: 42 www.sciencedirect.com
PG Hill, RM Smith - Journal of Chromatography A, 2000 - Elsevier
… Two sulphur compounds, 2-methyl-1-butanethiol and 3-methylthiophene, were identified in … in beer – 3-methylthiophene and 2-methyl-1-butanethiol – to be identified. Using the SPME–…
Number of citations: 222 www.sciencedirect.com
AÇ İğdir - 2000 - open.metu.edu.tr
… In the first part of the work, simple thiols–thiophenol, allyl mercaptan, cyclopentyl mercaptan, 3-methyl-1-butanethiol and 2-methyl-1-butanethiol-were converted to their corresponding …
Number of citations: 0 open.metu.edu.tr
Y Miki, M Toba, Y Yoshimura - Journal of the Japan Petroleum …, 2008 - jstage.jst.go.jp
Sulfur-containing compounds in straight-run naphtha and catalytic-cracked gasoline were analyzed quantitatively using gas chromatography with a sulfur chemiluminescence detector. …
Number of citations: 13 www.jstage.jst.go.jp
Q Wang, Q Jia, P Ma - Journal of Chemical & Engineering Data, 2008 - ACS Publications
A new group contribution method based on position group contribution additivity is developed and applied for the prediction of critical pressure P c of pure organic compounds involving …
Number of citations: 28 pubs.acs.org
R Hong, JM Fernández, H Nakade, R Arvizo… - Chemical …, 2006 - pubs.rsc.org
… Furthermore, the racemic homochiral thiol 2-methyl-1-butanethiol forms a more stable monolayer than the corresponding homochiral S-2-methyl-1-butanethiol. The TGA results provide …
Number of citations: 53 pubs.rsc.org
Q Jia, Q Wang, P Ma - Journal of Chemical & Engineering Data, 2008 - ACS Publications
In this study, a combined approach of group contribution and position distribution function is presented to estimate the critical volume of a variety of pure organic compounds involving a …
Number of citations: 17 pubs.acs.org
L Catoire, V Naudet - Journal of physical and chemical reference data, 2004 - pubs.aip.org
A simple empirical equation is presented for the estimation of closed-cup flash points for pure organic liquids. Data needed for the estimation of a flash point (FP) are the normal boiling …
Number of citations: 123 pubs.aip.org

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